Undec-1-EN-9-yne

Organic Synthesis Polymer Chemistry Bioconjugation

Undec-1-EN-9-yne (CAS 646057-36-5, molecular formula C₁₁H₁₈, molecular weight 150.26 g/mol) is a linear, non-conjugated terminal enyne. The compound features both a terminal alkyne group (C≡CH) and a terminal alkene group (C=C) within an 11-carbon chain.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 646057-36-5
Cat. No. B12587625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-1-EN-9-yne
CAS646057-36-5
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESCC#CCCCCCCC=C
InChIInChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,5,7-11H2,2H3
InChIKeyDDAFEBCBGKPJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-1-EN-9-yne (CAS 646057-36-5): C11 Linear Terminal Enyne for Dual-Site Functionalization and Procurement Specifications


Undec-1-EN-9-yne (CAS 646057-36-5, molecular formula C₁₁H₁₈, molecular weight 150.26 g/mol) is a linear, non-conjugated terminal enyne . The compound features both a terminal alkyne group (C≡CH) and a terminal alkene group (C=C) within an 11-carbon chain. This dual-functionality enables orthogonal reactivity at two distinct sites—the alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the alkene participates in thiol-ene reactions, polymerization, and cross-metathesis . The non-conjugated nature of the double and triple bonds, separated by multiple methylene units, ensures that the reactivity of each functional group can largely be considered independently .

Why 1-Undecene or 1-Undecyne Cannot Substitute for Undec-1-EN-9-yne in Dual-Functional Synthetic Pathways


Attempting to substitute Undec-1-EN-9-yne with structurally similar monofunctional analogs such as 1-undecene (CAS 821-95-4, a terminal alkene only) or 1-undecyne (CAS 2243-98-3, a terminal alkyne only) fundamentally alters the achievable synthetic complexity and material architecture [1]. A compound possessing only a single reactive site restricts the user to one orthogonal functionalization step, whereas the enyne structure of Undec-1-EN-9-yne enables two sequential or simultaneous orthogonal transformations on the same C11 backbone . For applications requiring dual functionality—such as synthesizing telechelic polymers, constructing bifunctional linkers for bioconjugation, or creating cross-linked networks with tunable properties—the procurement of a monofunctional analog results in a failed synthetic strategy or a material with critically diminished performance [1]. The independent reactivity of the terminal alkene and terminal alkyne sites in Undec-1-EN-9-yne is a structural feature not replicable by any monofunctional C11 hydrocarbon .

Quantitative Comparative Evidence: Undec-1-EN-9-yne vs. Monofunctional C11 Analogs (1-Undecene and 1-Undecyne)


Structural Differentiation: Dual Functional Site Count vs. Monofunctional C11 Analogs

Undec-1-EN-9-yne possesses two distinct, orthogonally reactive functional groups (a terminal alkyne and a terminal alkene) within its linear C11 chain . In contrast, its closest structural analogs—1-undecene (CAS 821-95-4) and 1-undecyne (CAS 2243-98-3)—each contain only a single reactive site [1][2]. The presence of both functional groups is structurally verified by the compound's IUPAC name (undec-1-en-9-yne) and canonical SMILES string (CC#CCCCCCCC=C), which explicitly indicates the terminal alkyne at position 1 and the terminal alkene at position 9 .

Organic Synthesis Polymer Chemistry Bioconjugation

Predicted Physical Property Differentiation: Molecular Weight and Boiling Point Comparison

Comparative analysis of predicted and known physical properties reveals that Undec-1-EN-9-yne (C₁₁H₁₈, MW 150.26 g/mol) exhibits distinct physical characteristics relative to its saturated and monounsaturated C11 analogs due to the presence of both unsaturation sites . The reduced hydrogen content (H₁₈ vs. H₂₂ for 1-undecene) results in a lower molecular weight of 150.26 g/mol compared to 154.29 g/mol for 1-undecene [1]. The presence of the linear triple bond further influences intermolecular forces, resulting in predicted boiling point differences compared to the purely alkene analog .

Physical Chemistry Formulation Development Process Engineering

Procurement Differentiation: Availability and Quality Specifications in Commercial Supply Channels

Unlike the commodity-scale C11 monofunctional analogs 1-undecene and 1-undecyne, which are available from multiple bulk chemical suppliers, Undec-1-EN-9-yne is positioned as a specialized research chemical with distinct procurement characteristics [1]. Supplier documentation indicates that this compound is offered exclusively for research use only and is not intended for human or veterinary applications . Certain vendors provide this product as part of unique chemical collections and do not collect analytical data, requiring the buyer to assume responsibility for confirming product identity and purity .

Chemical Procurement Quality Assurance Supply Chain Management

Defined Research and Industrial Applications for Undec-1-EN-9-yne Based on Structural Differentiation Evidence


Synthesis of Telechelic Polymers and Bifunctional Macromonomers via Orthogonal Click Chemistry

Undec-1-EN-9-yne enables the sequential use of orthogonal click reactions on a single C11 backbone . The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized moiety, while the terminal alkene remains available for subsequent thiol-ene coupling, radical polymerization, or cross-metathesis . This dual-site orthogonal reactivity allows researchers to synthesize telechelic polymers with precisely controlled end-group functionality, or to create bifunctional linkers where one terminus attaches to a surface or biomolecule and the other terminus provides a distinct reactive handle. This capability is structurally impossible with monofunctional analogs (1-undecene or 1-undecyne), which offer only a single reactive site per molecule [1].

Construction of Self-Assembled Monolayers (SAMs) with Dual Reactive Termini on Gold or Silicon Surfaces

The linear C11 hydrocarbon chain of Undec-1-EN-9-yne provides sufficient length for forming well-ordered self-assembled monolayers (SAMs) on surfaces . When functionalized with an appropriate anchoring group (e.g., thiol for gold surfaces or silane for silicon oxide), the molecule can present both a terminal alkyne and a terminal alkene at the SAM-air interface . This dual-terminus presentation enables two sequential surface functionalization steps: for example, the alkyne can be used for CuAAC-based immobilization of an azide-tagged biomolecule, while the alkene can subsequently undergo thiol-ene coupling to introduce a second functional moiety for orthogonal sensing, patterning, or anti-fouling applications. Monofunctional C11 analogs such as 1-undecene or 1-undecyne provide only a single functional terminus, severely limiting the complexity of surface architectures achievable [1].

Precursor for Cross-Linked Polymer Networks with Tunable Mechanical Properties via Orthogonal Cross-Linking

In materials science, Undec-1-EN-9-yne serves as a difunctional monomer or cross-linker for constructing polymer networks with independently tunable cross-link densities . By exploiting the orthogonal reactivity of the terminal alkyne and terminal alkene, researchers can perform staged cross-linking: first, the alkyne moieties can be reacted via CuAAC to form a primary network, followed by activation of the alkene groups via thiol-ene chemistry or radical polymerization to introduce secondary cross-links. This staged approach enables precise control over network architecture, mechanical modulus, swelling behavior, and degradation profiles . The extended C11 chain length further influences the resulting polymer's crystallinity, flexibility, and solubility characteristics compared to shorter-chain enyne analogs. Monofunctional C11 compounds (1-undecene, 1-undecyne) cannot serve as cross-linkers because they lack the requisite second reactive site [1].

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